

# -Hydroxy-4-methoxy- -phenylbenzamide: NMR Reference & Comparison Guide

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## Compound of Interest

Compound Name: *N*-hydroxy-4-methoxy-*N*-phenylbenzamide

CAS No.: 13664-49-8

Cat. No.: B2979135

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Compound Class:

-Aryl Hydroxamic Acid CAS Registry Number: 13664-49-8 Molecular Formula:

Molecular Weight: 243.26 g/mol [1]

## Executive Summary & Technical Context

-hydroxy-4-methoxy-

-phenylbenzamide (also known as

-phenyl-4-methoxybenzohydroxamic acid) is a lipophilic hydroxamic acid derivative. It serves as a critical model compound in the study of metalloproteinase (MMP) inhibition due to its bidentate chelating capability (

-donor set) toward zinc and iron centers.

In drug development, this scaffold is often compared against non-hydroxylated amides or unsubstituted hydroxamic acids to evaluate the electronic contribution of the para-methoxy group to metal binding affinity and spectral properties. This guide provides the definitive spectral fingerprints required to distinguish this compound from its synthetic precursors and metabolic analogs.

## NMR Chemical Shift Reference

The following data represents the consensus spectral assignment in DMSO-  
, the standard solvent for hydroxamic acids due to the stabilization of the labile  
-hydroxyl proton.

## **Table 1: Consensus NMR Assignments (DMSO- , 400 MHz)**

Assignment	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Structural Insight
N-OH	10.30 – 10.80	Singlet (br)	1H	–	Highly diagnostic; disappears with shake. Shift varies with concentration .
Ar-H (Benzoyl 2,6)	7.55 – 7.65	Doublet	2H	8.8	Ortho to Carbonyl. Deshielded by anisotropy of .
Ar-H (N-Phenyl)	7.25 – 7.45	Multiplet	5H	–	Overlapping signals for ortho/meta/para protons of the -phenyl ring.
Ar-H (Benzoyl 3,5)	6.90 – 7.00	Doublet	2H	8.8	Ortho to Methoxy. Shielded by resonance (+M effect) of .
OCH	3.75 – 3.80	Singlet	3H	–	Characteristic sharp singlet; confirms

para-methoxy  
substitution.

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*Note on Solvent Effects: In*

, the N-OH signal is often extremely broad or unobservable due to exchange broadening. The aromatic signals may merge depending on the concentration.

DMSO-

is the mandatory solvent for quality control.

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## Comparative Analysis: Alternatives & Precursors

To ensure rigorous identification, the target compound must be distinguished from its synthetic precursors (

-phenylhydroxylamine) and structural analogs (

-phenylbenzohydroxamic acid, PBHA).

## Table 2: Spectral Comparison of Key Analogs

Feature	Target Compound	Alternative 1: PBHA (Unsubstituted)	Alternative 2: 4-Methoxybenzamide (Primary Amide)
N-OH Signal	10.5 (Broad)	10.8 (Broad)	Absent (NH signals at 7.9 & 7.3)
Methoxy Signal	3.78 (Singlet)	Absent	3.81 (Singlet)
Benzoyl Pattern	AA'BB' System (7.6 / 6.9)	Multiplet (7.5 - 7.8)	AA'BB' System (7.9 / 7.0)
N-Phenyl Pattern	Present (7.3 - 7.5)	Present (7.2 - 7.5)	Absent

#### Key Diagnostic Logic:

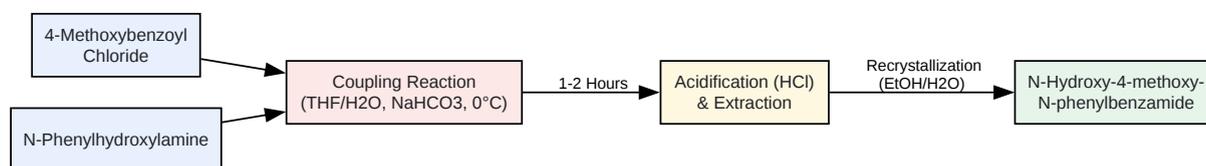
- Vs. PBHA: The presence of the methoxy singlet at 3.78 ppm and the AA'BB' splitting pattern (replacing the complex benzoyl multiplet) confirms the para-methoxy substitution.
- Vs. Primary Amide: The downfield shift of the OH proton (>10 ppm) and the presence of the -phenyl aromatic protons distinguish the hydroxamic acid from the primary amide precursor.

## Experimental Protocol: Synthesis & Validation

The most robust synthesis utilizes the Schotten-Baumann acylation of

-phenylhydroxylamine. This protocol minimizes O-acylation side products.

## Workflow Diagram



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Figure 1: Synthesis pathway via controlled acylation of N-phenylhydroxylamine.

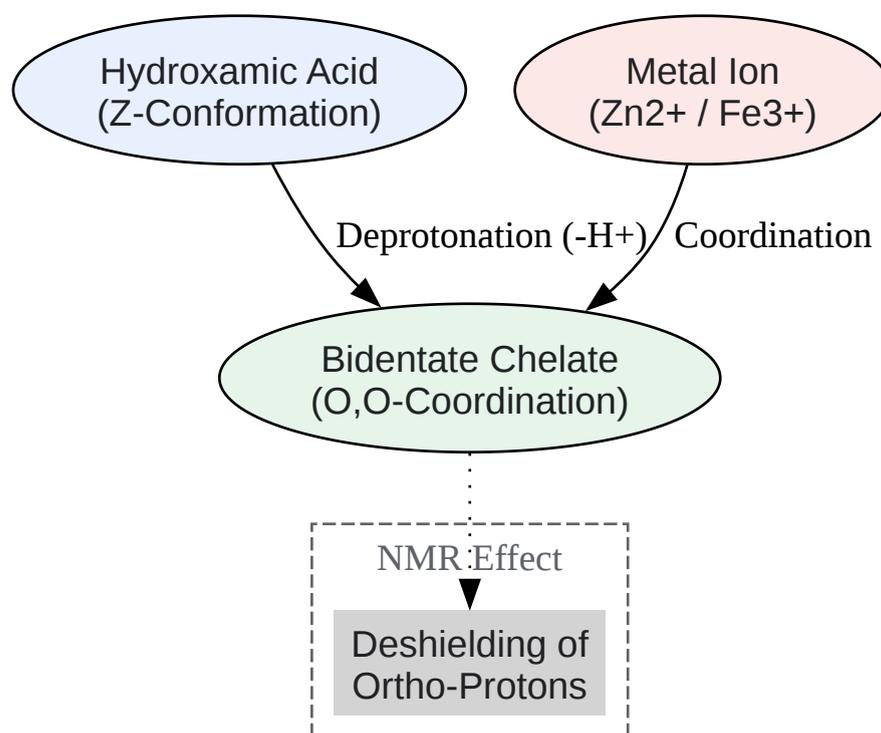
## Step-by-Step Protocol

- Preparation: Dissolve N-phenylhydroxylamine (1.0 eq) in a mixture of THF and water (1:1 v/v). Cool to 0°C in an ice bath.
- Base Addition: Add solid sodium bicarbonate (2.0 eq) to act as an acid scavenger.
- Acylation: Dropwise add 4-methoxybenzoyl chloride (1.1 eq) dissolved in minimal THF. Maintain temperature < 5°C to prevent O-acylation (which leads to the hydroxamic ester).
- Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature over 1 hour.
- Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue with 2M HCl to pH ~3. The product will precipitate as a solid.
- Purification: Filter the solid and recrystallize from Ethanol/Water (approx 1:1) to yield white needles.
- Validation: Confirm structure via NMR (check for disappearance of NH signal of starting material and appearance of N-OH).

## Mechanistic Insight: Chelation Mode

The biological activity of this compound relies on its ability to form five-membered chelate rings with metal ions (e.g.,

). The NMR shifts of the protons ortho to the carbonyl are sensitive to this chelation.



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Figure 2: Formation of the active pharmacophore. Upon binding, the carbonyl carbon becomes more electron-deficient, shifting ortho-protons downfield.

## References

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